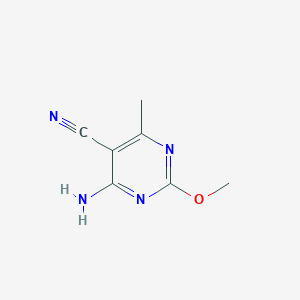

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile

Description

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile (CAS: 209849-42-3) is a pyrimidine derivative with the molecular formula C₇H₈N₄O and a molecular weight of 164.17 g/mol. Its structure features a methoxy group at position 2, a methyl group at position 6, and a cyano group at position 5, with an amino substituent at position 4 (Figure 1). The compound is characterized by its SMILES string CC1=C(C(=NC(=N1)OC)N)C#N and InChI key QTTWVMCKPIZALB-UHFFFAOYSA-N . Predicted collision cross-section (CCS) values for its adducts range from 128.8 to 146.8 Ų, indicating moderate molecular polarity . It is commercially available with >97% purity and is utilized in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

4-amino-2-methoxy-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-5(3-8)6(9)11-7(10-4)12-2/h1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTWVMCKPIZALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4-methoxy-6-methylpyrimidine with a cyanating agent. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most notable applications of 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile is its role as an inhibitor of the epidermal growth factor receptor (EGFR). This receptor is crucial in cell signaling pathways that promote cancer cell proliferation and survival. Research indicates that this compound acts as an ATP-mimicking inhibitor, which could lead to the development of new anticancer therapies targeting EGFR-related pathways .

Synthesis of Pharmaceutical Compounds

This compound serves as a building block for synthesizing various pharmaceutical agents. Its ability to undergo chemical transformations allows for the creation of derivatives with enhanced biological properties. For instance, studies have shown that modifications to the pyrimidine ring can yield compounds with improved enzyme inhibition profiles .

Biological Studies

Enzyme Inhibition and Receptor Binding

In biological studies, this compound has been utilized to investigate enzyme inhibition mechanisms and receptor binding affinities. Its interactions with biomolecules are critical for understanding its therapeutic potential and guiding future research directions .

Case Studies

- EGFR Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on EGFR, leading to reduced proliferation in cancer cell lines.

- Hybrid Compounds : Researchers synthesized hybrid compounds incorporating this pyrimidine derivative to enhance anticancer activity against various human cancer cell lines, showcasing its versatility in medicinal chemistry applications .

Material Science

Development of Novel Materials

In material science, this compound has been explored for its electronic and optical properties. Its unique functional groups allow it to be incorporated into materials designed for specific applications, such as organic electronics and photonics .

Mechanism of Action

The mechanism of action of 4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- The 6-methyl group introduces steric hindrance, which may slow nucleophilic substitution reactions .

- 4-Amino-6-isopropyl-2-methylpyrimidine-5-carbonitrile (Compound B): Replacing the 2-methoxy with a methyl group and the 6-methyl with an isopropyl group (C₉H₁₂N₄) increases steric bulk, likely reducing reactivity but improving lipid solubility .

- 4-Amino-2-(cyclohexylamino)-6-phenyl-pyrimidine-5-carbonitrile (Compound C): The cyclohexylamino group at position 2 and phenyl at position 6 enhance hydrophobic interactions, making it a candidate for kinase inhibition. Reported antidiabetic activity (IC₅₀: 15.6 µM) highlights the role of aromatic substituents in target binding .

Electronic and Physical Properties

- Solubility: The methoxy group in Compound A likely improves aqueous solubility compared to methylthio analogs (e.g., 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile), which are more lipophilic .

Comparative Data Table

Table 1. Key Properties of this compound and Analogs

Biological Activity

4-Amino-2-methoxy-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative notable for its diverse biological activities. This compound features an amino group at position four, a methoxy group at position two, a methyl group at position six, and a nitrile group at position five, contributing to its unique reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHN. The presence of functional groups such as the amino and nitrile enhances its interaction with biological molecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and influence various cellular pathways. It has been reported to interact with specific molecular targets, potentially inhibiting enzymes involved in DNA replication and repair, which may lead to anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains, although specific molecular targets and mechanisms remain under investigation .

Anticancer Properties

The compound has been explored for its anticancer potential. In particular, studies have indicated that it may inhibit cancer cell proliferation by inducing apoptosis and affecting cell cycle regulation. For example, related pyrimidine derivatives have shown promising results in inhibiting growth in various cancer cell lines .

Case Studies

- Anticancer Activity : In a study examining various pyrimidine derivatives, compounds similar to this compound exhibited selective cytotoxicity against cancer cells while sparing normal cells .

- Antimicrobial Efficacy : A comparative analysis revealed that this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria in laboratory settings .

- Inflammation Models : Experimental models involving carrageenan-induced paw edema demonstrated that pyrimidine derivatives can significantly reduce inflammation markers, suggesting a potential application for this compound in treating inflammatory conditions .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| 4-Amino-2-methylpyrimidine | Lacks methoxy and nitrile groups | Less versatile in reactions |

| 2-Methyl-4,5-diaminopyrimidine | Contains an additional amino group | Alters reactivity and biological activity |

| 4-Amino-5-hydroxymethyl-2-methylpyrimidine | Contains a hydroxymethyl group | Different reactivity profile |

| This compound | Unique combination of amino, methoxy, and nitrile groups | Enhanced reactivity profile and broader applicability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.